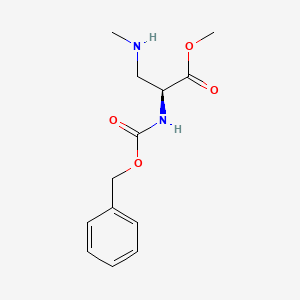
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate typically involves the following steps:
-
Protection of the Amino Group: : The starting material, (S)-2-amino-3-(methylamino)propanoic acid, is first protected by reacting with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This forms the benzyloxycarbonyl-protected intermediate.
-
Esterification: : The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate undergoes several types of chemical reactions, including:
-
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Deprotection: : The benzyloxycarbonyl group can be removed using hydrogenation (H₂/Pd-C) or acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester or amine groups, to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Deprotection: Hydrogen gas (H₂) with palladium on carbon (Pd-C) catalyst or trifluoroacetic acid (TFA).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Hydrolysis: (S)-2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid.
Deprotection: (S)-Methyl 2-amino-3-(methylamino)propanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate has diverse applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and peptidomimetics.
-
Biology: : Serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists/antagonists.
-
Medicine: : Investigated for its potential in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
-
Industry: : Utilized in the production of fine chemicals and pharmaceuticals, where its chiral nature is crucial for the synthesis of enantiomerically pure compounds.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. When used in drug development, its mechanism involves interaction with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Methyl 2-(((tert-butoxycarbonyl)amino)-3-(methylamino)propanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(ethylamino)propanoate: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate is unique due to its specific combination of protecting groups and functional groups, which make it particularly useful in peptide synthesis and as an intermediate in the preparation of various bioactive compounds. Its chiral nature also adds to its value in producing enantiomerically pure substances.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
138093-73-9 |
|---|---|
Molekularformel |
C13H18N2O4 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
methyl 3-(methylamino)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C13H18N2O4/c1-14-8-11(12(16)18-2)15-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
YZIQHCYMTRFHQW-UHFFFAOYSA-N |
SMILES |
CNCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CNCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-[3,5-dimethoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B1148991.png)



